molecular formula C20H19N7O3 B2745398 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1798488-15-9

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2745398
CAS No.: 1798488-15-9
M. Wt: 405.418
InChI Key: LIBKSLXQIBZBMV-UHFFFAOYSA-N
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Description

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O3 and its molecular weight is 405.418. The purity is usually 95%.
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Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H22N8OC_{15}H_{22}N_8O, with a molecular weight of approximately 330.39 g/mol. The structure features a piperazine moiety linked to a pyrimidine ring substituted with a triazole group, and a methanone functional group attached to a methoxybenzofuran. This unique arrangement suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₂N₈O
Molecular Weight330.39 g/mol
CAS Number1795083-42-9

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to the target compound showed activity against various ESKAPE pathogens, which are known for their antibiotic resistance. The compound's effectiveness varied among different bacterial strains, suggesting a complex mechanism of action that may involve interference with bacterial cell wall synthesis or metabolic pathways .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives with piperazine and triazole structures have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism often involves the induction of apoptosis through caspase activation and inhibition of tubulin polymerization .

Case Study: Cytotoxicity Assays

In vitro studies employing the MTT assay have shown that certain analogs exhibit IC50 values in the low micromolar range against human cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating potent cytotoxicity .

The biological activity of the compound is likely attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in treated cancer cells .
  • Antimicrobial Action : The interaction with bacterial enzymes or disruption of cellular processes contributes to its antimicrobial efficacy .

Comparative Analysis with Related Compounds

A comparative analysis was conducted to evaluate the biological activity of the target compound against structurally related compounds. The following table summarizes key findings:

CompoundIC50 (μM)Activity Type
Target CompoundNot yet determinedAntimicrobial/Anticancer
Compound A (similar structure)0.99Anticancer (BT-474)
Compound B (triazole derivative)18Anticancer (MCF-7)
Compound C (piperazine derivative)57.3Anticancer (PARP inhibitor)

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-9-16(30-19(14)15)20(28)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-4,9-13H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBKSLXQIBZBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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